Tert-butyl 2-[(butan-2-yl)amino]acetate
Overview
Description
“Tert-butyl 2-[(butan-2-yl)amino]acetate” is a chemical compound with the CAS Number: 1183159-54-7 . It has a molecular weight of 187.28 and its IUPAC name is tert-butyl (sec-butylamino)acetate . It is a liquid at room temperature .
Synthesis Analysis
A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Molecular Structure Analysis
The InChI code for “Tert-butyl 2-[(butan-2-yl)amino]acetate” is 1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3
. This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Tert-butyl 2-[(butan-2-yl)amino]acetate” is a liquid at room temperature . It has a molecular weight of 187.28 .
Scientific Research Applications
Novel Synthetic Hits and Analytical Techniques
- X-Ray Structure and DFT Studies : Research on triazolyl-indole compounds with alkylsulfanyl analogues, including those derived from tert-butyl bromoacetate, revealed insights into molecular packing, atomic charge distribution, and reactivity descriptors through X-ray diffraction, NMR, and DFT studies (Boraei et al., 2021).
Key Intermediates in Drug Synthesis
- Atorvastatin Synthesis : An improved synthesis method for a key intermediate of Atorvastatin, using tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, showcases a novel approach to synthesizing this HMG-CoA reductase inhibitor, highlighting the compound's role in pharmaceutical manufacturing (Rádl, 2003).
Advancements in Chemical Synthesis Techniques
- Click Chemistry for Amino Acid Derivatives : The use of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives in click chemistry demonstrates innovative pathways to create triazolylalanine analogues, opening up new avenues in the synthesis of unnatural amino acids and their derivatives (Patil & Luzzio, 2017).
Novel Organic Synthesis Processes
- Iridium-catalyzed Alkylation : The alkylation of acetates with primary alcohols and diols, facilitated by tert-BuOK and iridium catalysts, exemplifies a direct route to carboxylates. This method highlights the utility of tert-butyl acetate derivatives in developing efficient synthetic processes (Iuchi, Obora, & Ishii, 2010).
Synthetic Applications in Natural Product Synthesis
- Furo[3,2-c]oxepin-4-one Derivatives : The synthesis of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes, using cerium(IV) ammonium nitrate, provides insights into creating complex organic structures, illustrating the compound's role in the synthesis of novel organic frameworks (Kobayashi et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(butan-2-ylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIUBWCOBIFOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(butan-2-yl)amino]acetate | |
CAS RN |
1183159-54-7 | |
Record name | tert-butyl 2-[(butan-2-yl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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